molecular formula C6H10O4 B13844459 (3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol

(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No.: B13844459
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4:3,6-Dianhydrogalactitol is a hexitol epoxide with significant antitumor activity. It is known for its ability to cause N7-guanine alkylation and inter-strand DNA crosslinks, making it a potent bifunctional DNA-targeting agent. This compound is currently being studied for its potential in treating various types of cancer, including glioblastoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4:3,6-Dianhydrogalactitol can be synthesized through the phosphorylation of 1,4:3,6-Dianhydro-D-sorbitol. This process involves the use of chloride of either 5,5-dimethyl-1,3,2-propylene-phosphinic acid or diphenylphosphinic acid in benzene, with triethylamine as a hydrogen chloride acceptor .

Industrial Production Methods: The industrial production of 1,4:3,6-Dianhydrogalactitol typically involves large-scale synthesis using similar phosphorylation methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for medical applications.

Chemical Reactions Analysis

Types of Reactions: 1,4:3,6-Dianhydrogalactitol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1,4:3,6-Dianhydrogalactitol is unique in its ability to cause both N7-guanine alkylation and inter-strand DNA crosslinks. Similar compounds include:

1,4:3,6-Dianhydrogalactitol stands out due to its dual mechanism of action, making it a promising candidate for overcoming drug resistance in cancer treatment.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(3S,3aR,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5+,6-

InChI Key

KLDXJTOLSGUMSJ-GUCUJZIJSA-N

Isomeric SMILES

C1[C@H]([C@H]2[C@H](O1)[C@H](CO2)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.